1-(3,5-Diaminophenyl)propan-2-one
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Overview
Description
1-(3,5-Diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is characterized by the presence of two amino groups attached to a phenyl ring and a ketone group on the propan-2-one chain. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(3,5-Diaminophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminobenzaldehyde with acetone in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3,5-diaminophenyl)propan-2-ol.
Substitution: The amino groups on the phenyl ring can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Diaminophenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules .
Comparison with Similar Compounds
1-(3,5-Diaminophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4-Diaminophenyl)propan-2-one: This compound has amino groups at different positions on the phenyl ring, leading to different reactivity and properties.
1-(3,5-Diaminophenyl)ethanone: This compound has a shorter carbon chain, which affects its chemical behavior and applications.
1-(3,5-Diaminophenyl)butan-2-one: This compound has a longer carbon chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ketone functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(3,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2,10-11H2,1H3 |
InChI Key |
LHDZOLHKHYPMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)N)N |
Origin of Product |
United States |
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